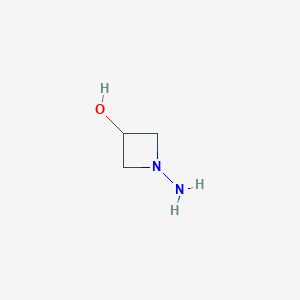

1-Aminoazetidin-3-ol

Vue d'ensemble

Description

1-Aminoazetidin-3-ol is a four-membered heterocyclic compound containing an amino group and a hydroxyl group. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of open-chain precursors. For instance, the intramolecular cyclization of amino alcohols can yield azetidines under appropriate conditions . Another method involves the reduction of azetidinones, which are readily available intermediates .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of microwave irradiation has been reported to facilitate the synthesis of azetidines efficiently . Additionally, electrocatalytic methods have been developed to produce azetidines with high regioselectivity .

Analyse Des Réactions Chimiques

Intramolecular Cyclization

1-Aminoazetidin-3-ol derivatives undergo cyclization under catalytic conditions. For example, La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines yields azetidines with high regioselectivity (>20:1 azetidine:pyrrolidine ratio) in refluxing 1,2-dichloroethane (DCE) .

Key conditions :

-

Catalyst: La(OTf)₃ (5 mol%)

-

Solvent: DCE at reflux (83°C)

-

Yield: Up to 81%

Ring-Opening Polymerization

The azetidine ring opens under acidic or enzymatic conditions, forming polymers. This reaction is critical in drug design and polymer chemistry:

-

Mechanism : Protonation of the ring nitrogen → nucleophilic attack by water → chain propagation.

-

Applications : Synthesis of polyamines for targeted drug delivery.

Amide and Acylation Reactions

This compound reacts with acyl chlorides or carboxylic acids to form amides. Triethylamine (TEA) is commonly used to neutralize HCl byproducts.

Table 1: Inhibitory Activity of Selected Amides Against NAAA

| Compound | Structure | IC₅₀ (µM) ± SEM |

|---|---|---|

| 11e | N-(3-oxoazetidin-2-yl)hexanamide | 0.60 ± 0.17 |

| 11h | N-(3-oxoazetidin-2-yl)nonanamide | 0.34 ± 0.03 |

| 12h | (R)-enantiomer of 11h | 74.52 ± 6.21 |

Key Insight : The (S)-configuration at C3 enhances potency (>200-fold vs. R-enantiomer) .

Reductive Amination

Reaction with aldehydes (e.g., nonanal) in the presence of NaBH(OAc)₃ forms secondary amines :

-

Example : Synthesis of 32 (IC₅₀ = 2.1 µM)

-

Conditions : RT, CH₂Cl₂, 12 h

Aza-Michael Additions

This compound participates in regioselective aza-Michael additions with α,β-unsaturated esters. DBU catalysis in acetonitrile at 65°C yields 3-substituted azetidines :

-

Example : Reaction with indazole → 4m (69% yield)

-

Regioselectivity : Exclusive N1-adduct formation confirmed by ¹H-¹⁵N HMBC .

Suzuki–Miyaura Coupling

Brominated azetidine hybrids undergo cross-coupling with boronic acids to form biaryl derivatives :

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : DME/H₂O

-

Yield : 60–85%

Chemical Stability

This compound derivatives exhibit excellent stability in buffer (pH 5.0–7.4) and moderate plasma stability, making them suitable for in vivo studies :

-

Plasma half-life (11h) : 45 min (mouse)

-

Degradation pathway : Enzymatic hydrolysis of the β-lactam ring.

Applications De Recherche Scientifique

Synthetic Chemistry

1-Aminoazetidin-3-ol plays a crucial role in synthetic chemistry as a building block for various chemical syntheses. Its applications include:

- Polymerization : It is utilized in both cationic and anionic ring-opening polymerization processes, leading to the formation of polyamines with diverse structures such as branched or linear configurations.

- Catalytic Reactions : The compound is involved in several catalytic addition reactions, including Henry, Suzuki, Sonogashira, and Michael addition reactions. These reactions are essential for constructing complex organic molecules.

- Functionalized Azetidines : this compound serves as a precursor for synthesizing functionalized azetidines, which are important heterocyclic synthons in organic synthesis.

Pharmaceutical Sciences

In the pharmaceutical domain, this compound has garnered attention for its potential in drug development:

- Drug Delivery Systems : The compound is instrumental in designing advanced drug carriers that enhance the bioavailability and targeted delivery of therapeutic agents. Its polymers can form nanocarriers that improve drug solubility and stability.

- NAAA Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against N-acylethanolamine acid amidase (NAAA), which is significant for developing treatments for pain and inflammatory conditions. Initial structure-activity relationship studies have highlighted key features that enhance inhibitory potency .

Environmental Chemistry

This compound-derived polymers are being explored for their environmental applications:

- CO2 Adsorption : Polymers synthesized from this compound demonstrate the ability to adsorb carbon dioxide, contributing to efforts aimed at mitigating greenhouse gas emissions.

- Biodegradable Plastics : The compound is also being investigated for its potential in creating biodegradable plastics, addressing the growing concern over plastic pollution through environmentally friendly materials.

Material Science

In material science, this compound contributes to the development of innovative materials with unique properties:

- Coating Applications : The polymers derived from this compound are employed as coatings on various surfaces to prevent microbial contamination due to their antibacterial properties.

- Enhanced Material Properties : Incorporating this compound into material backbones imparts desirable characteristics such as high strength and thermal stability.

Agricultural Chemistry

The agricultural sector benefits from this compound through its application in:

- Slow-release Fertilizers : Polymers created from this compound can be used to coat fertilizers or pesticides, controlling their release into the soil and improving efficiency while reducing environmental impact.

Table 1: Summary of Applications of this compound

| Field | Application Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Polymerization and catalytic reactions | Versatile building block for complex organic synthesis |

| Pharmaceutical Sciences | Drug delivery systems and NAAA inhibition | Enhanced bioavailability and targeted therapy |

| Environmental Chemistry | CO2 adsorption and biodegradable plastics | Mitigates greenhouse gas emissions |

| Material Science | Coatings with antibacterial properties | Prevents microbial contamination |

| Agricultural Chemistry | Slow-release fertilizers | Improves efficiency and reduces environmental impact |

Case Study: NAAA Inhibition

A study conducted on derivatives of this compound revealed that certain compounds exhibited potent inhibitory activity against NAAA with an IC50 value of 0.34 μM. This suggests a promising avenue for developing new analgesics or anti-inflammatory drugs. The stability profile of these compounds indicated favorable conditions for systemic administration, making them suitable candidates for further pharmacological studies .

Mécanisme D'action

The mechanism of action of 1-Aminoazetidin-3-ol involves its ability to undergo ring-opening polymerization, which is driven by the ring strain of the four-membered azetidine ring . This reactivity allows it to form polyamines with various structures, which can interact with biological targets such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

Azetidine: A parent compound with similar ring strain but lacking the amino and hydroxyl groups.

Aziridine: Another strained nitrogen-containing heterocycle, but with a three-membered ring.

Pyrrolidine: A five-membered ring compound with similar reactivity but less ring strain.

Uniqueness: 1-Aminoazetidin-3-ol is unique due to its combination of an amino group and a hydroxyl group on a four-membered ring, which imparts distinct reactivity and potential for diverse applications in various fields .

Activité Biologique

1-Aminoazetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure known as azetidine. Its molecular formula is C₃H₈N₂O, with a molecular weight of approximately 76.11 g/mol. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities that may be beneficial in pharmacology. Its derivatives have been studied for their interactions with various enzymes and receptors, influencing metabolic pathways related to pain perception and inflammation. The compound's ability to form complexes with biomolecules enhances its potential therapeutic applications.

Key Biological Activities:

- Analgesic Effects: Preliminary studies suggest that derivatives of this compound may modulate pain pathways.

- Anti-inflammatory Properties: Research indicates potential interactions with inflammatory mediators.

- Antimicrobial Activity: Some derivatives have shown promise against bacterial strains, warranting further investigation into their mechanisms of action.

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can undergo ring-opening polymerization, leading to the formation of polymers with diverse structures that may enhance its bioactivity. The amino and hydroxyl groups in its structure are crucial for these interactions, allowing the compound to participate in various chemical reactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Synthesis and Biological Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities through in vitro assays. Results indicated varying degrees of efficacy against specific biological targets, highlighting the influence of structural modifications on activity .

- Polymer Applications : Research has shown that this compound can be utilized in creating drug delivery systems through polymer synthesis. These polymers enhance the solubility and stability of therapeutic agents, improving their bioavailability .

- Nanotechnology Applications : The compound is also explored in nanotechnology for developing nanostructured materials aimed at drug delivery and sensing applications .

Comparative Analysis with Similar Compounds

A comparison with other azetidine derivatives reveals unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoazetidine | Amino group at position 2 | Different biological activity profile |

| 3-Aminoazetidine | Amino group at position 3 | Potentially different reactivity |

| Azetidine | Basic four-membered ring structure | Lacks functional groups |

| 2-Hydroxyazetidine | Hydroxyl group at position 2 | May exhibit different solubility |

The unique positioning of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Future Directions

Ongoing research aims to further elucidate the interactions of this compound with biological targets. Future studies should focus on:

- Detailed mechanistic studies to clarify how this compound influences specific pathways.

- Exploration of its potential as a scaffold for developing new therapeutic agents.

- Investigation into its environmental impact when used in agricultural applications.

Propriétés

IUPAC Name |

1-aminoazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXRRPEDWDDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.